molecular formula C19H8N4O6S B5014386 2-(5-Nitro-1,3-thiazol-2-yl)-5-(4-oxo-3,1-benzoxazin-2-yl)isoindole-1,3-dione

2-(5-Nitro-1,3-thiazol-2-yl)-5-(4-oxo-3,1-benzoxazin-2-yl)isoindole-1,3-dione

Cat. No.: B5014386
M. Wt: 420.4 g/mol
InChI Key: AYXXJUFMHSOPJS-UHFFFAOYSA-N
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Description

2-(5-Nitro-1,3-thiazol-2-yl)-5-(4-oxo-3,1-benzoxazin-2-yl)isoindole-1,3-dione is a complex organic compound that features multiple functional groups, including a nitro group, a thiazole ring, a benzoxazine ring, and an isoindole-dione structure. Compounds with such intricate structures are often of interest in various fields of scientific research due to their potential biological activities and applications in material science.

Properties

IUPAC Name

2-(5-nitro-1,3-thiazol-2-yl)-5-(4-oxo-3,1-benzoxazin-2-yl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H8N4O6S/c24-16-10-6-5-9(15-21-13-4-2-1-3-11(13)18(26)29-15)7-12(10)17(25)22(16)19-20-8-14(30-19)23(27)28/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYXXJUFMHSOPJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5=NC=C(S5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H8N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Nitro-1,3-thiazol-2-yl)-5-(4-oxo-3,1-benzoxazin-2-yl)isoindole-1,3-dione typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiazole Ring: Starting with a suitable precursor, the thiazole ring can be synthesized through a cyclization reaction involving a nitrile and a thiol.

    Introduction of the Nitro Group: Nitration of the thiazole ring can be achieved using a nitrating agent such as nitric acid.

    Synthesis of the Benzoxazine Ring: This can be formed through a condensation reaction involving an amine and a carbonyl compound.

    Formation of the Isoindole-Dione Structure: The final step might involve the cyclization of a suitable precursor to form the isoindole-dione structure.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group under suitable conditions.

    Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Various substitution reactions can occur on the aromatic rings, depending on the reagents used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Amino Derivatives: From the reduction of the nitro group.

    Halogenated Compounds: From halogenation reactions.

    Sulfonated Compounds: From sulfonation reactions.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a bioactive compound in drug discovery.

    Medicine: Investigation of its pharmacological properties for therapeutic applications.

    Industry: Use in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Typically, such compounds may interact with enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Nitro-1,3-thiazol-2-yl)benzoxazole
  • 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione
  • 4-Oxo-3,1-benzoxazin-2-yl derivatives

Uniqueness

The unique combination of functional groups in 2-(5-Nitro-1,3-thiazol-2-yl)-5-(4-oxo-3,1-benzoxazin-2-yl)isoindole-1,3-dione may confer distinct chemical and biological properties, making it a valuable compound for research and development.

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